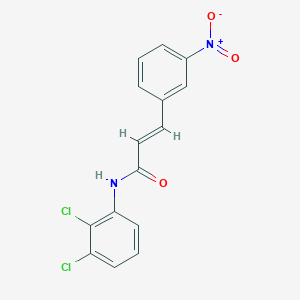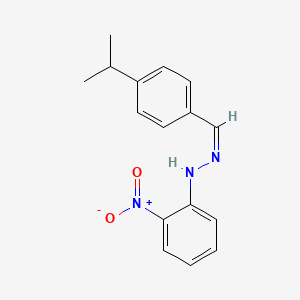![molecular formula C14H16F3N3OS B3836919 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836919.png)
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
説明
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazide derivative, and it has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of tubulin, a protein that plays a crucial role in cell division. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been reported to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In Alzheimer's disease, this compound has been reported to increase the levels of acetylcholine, a neurotransmitter that is depleted in the brains of Alzheimer's disease patients.
実験室実験の利点と制限
The advantages of using 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its promising results in the treatment of Alzheimer's disease. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide. One potential direction is to investigate its potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study its potential in combination therapy with other anticancer drugs to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide is a compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases, make it a compound of significant interest. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
科学的研究の応用
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide has shown potential in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-thiomorpholin-4-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3OS/c15-14(16,17)12-4-2-1-3-11(12)9-18-19-13(21)10-20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTXKSYXPRVMOT-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiomorpholin-4-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)
![2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone](/img/structure/B3836839.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B3836841.png)
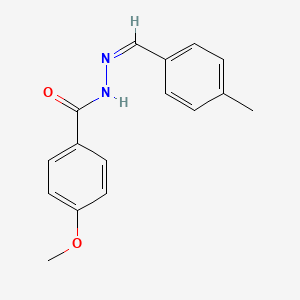
![N'-[4-(dimethylamino)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836859.png)

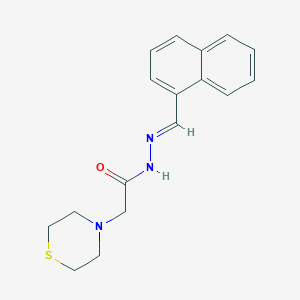
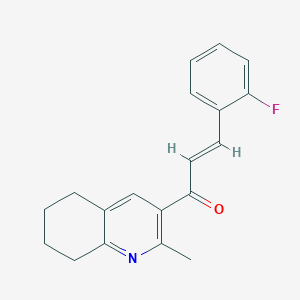
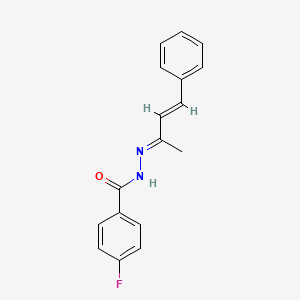
![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)
